5,5'-Dithiobis(2-nitrobenzoic acid)

概要

説明

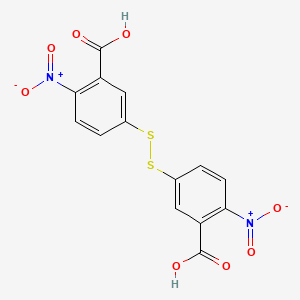

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman’s reagent, is a disulfide compound widely used for quantifying free thiol (-SH) groups in biological and chemical systems. Upon reaction with thiols, DTNB is reduced to 2-nitro-5-thiobenzoic acid (TNB), producing a yellow chromophore measurable at 412 nm (ε = 14,150 M⁻¹·cm⁻¹ under standardized conditions) . This property underpins its utility in assays for glutathione reductase , acetylcholinesterase activity , thioredoxin reductase activity , and sulfhydryl group quantification in proteins . Recent studies have refined its molar absorption coefficient and purification protocols, enhancing its reliability in modern applications .

準備方法

合成経路と反応条件

5,5’-ジチオビス(2-ニトロ安息香酸)の調製には、いくつかのステップが伴います。

2-ニトロ-5-クロロベンズアルデヒドの酸化: この化合物は対応するカルボン酸に酸化されます。

チオール基の導入: チオール基は、硫化ナトリウムを介して導入されます。

モノマーのカップリング: モノマーは、ヨウ素による酸化によってカップリングされます.

工業的製造方法

現在、5,5’-ジチオビス(2-ニトロ安息香酸)は市販されており、その製造には同様の合成経路が用いられますが、工業規模向けに最適化されています .

化学反応の分析

反応の種類

5,5’-ジチオビス(2-ニトロ安息香酸)は、主にチオール基とのジスルフィド交換反応を起こします。 この反応では、ジスルフィド結合が切断されて 2-ニトロ-5-チオ安息香酸が生成され、これは中性およびアルカリ性 pH の水中で 2-ニトロ-5-チオ安息香酸ジアニオンにイオン化します .

一般的な試薬と条件

試薬: システインなどのチオール含有化合物。

条件: 中性から弱アルカリ性 pH (約 pH 7-8)。

主な生成物

5,5’-ジチオビス(2-ニトロ安息香酸)とチオールとの反応から生成される主な生成物は、2-ニトロ-5-チオ安息香酸であり、これは黄色を呈し、分光光度法で定量できます .

科学研究への応用

5,5’-ジチオビス(2-ニトロ安息香酸)は、科学研究で幅広い用途があります。

化学: さまざまな化学試料中のチオール基を定量するために使用されます。

生物学: タンパク質やペプチドの研究で、遊離チオール基を測定するために用いられます。

医学: 血液などの生物学的試料中のチオール含有化合物の存在を判定するアッセイで使用されます。

科学的研究の応用

Quantification of Thiol Groups

One of the primary applications of Ellman's reagent is the quantification of free thiols in proteins. The reaction with sulfhydryl groups leads to the formation of TNB, allowing for sensitive detection and quantification.

- Methodology :

- Proteins are treated with Ellman's reagent.

- The resulting TNB is measured spectrophotometrically at 412 nm.

Table 1: Comparison of Thiol Quantification Techniques

| Technique | Sensitivity | Limitations |

|---|---|---|

| Ellman's Reagent | High | Requires pure samples |

| Fluorescent Probes | Very High | More complex instrumentation |

| Mass Spectrometry | High | Requires specialized equipment |

Labeling of Cysteine Residues

Ellman's reagent is extensively used for labeling cysteine residues in peptides and proteins. This technique is crucial for studying protein structure and function.

- Application :

- Cysteine-containing peptides are reacted with Ellman's reagent to form stable mixed disulfides.

Case Study : A study demonstrated that labeling with Ellman's reagent allowed for the identification of cysteine residues in oxidatively modified peptides from Escherichia coli glutamine synthetase. The labeled peptides showed increased hydrophobicity, facilitating their separation via reverse-phase chromatography .

Assays for Enzyme Activity

Ellman's reagent is also employed in enzyme assays, particularly for acetylcholinesterase activity. The change in absorbance due to thiol group interactions provides a measure of enzyme activity.

- Methodology :

- The enzyme reacts with substrates containing thiol groups.

- The resulting change in absorbance is monitored.

Table 2: Enzyme Assays Using Ellman’s Reagent

| Enzyme | Substrate | Detection Method |

|---|---|---|

| Acetylcholinesterase | Acetylcholine | Absorbance at 412 nm |

| Glutathione peroxidase | Hydrogen peroxide | Absorbance changes |

Stability Studies in Biological Matrices

Research has shown that the stability of TNB in biological matrices is critical for accurate thiol quantification. Studies involving oxidation reactions have highlighted the need for careful control of experimental conditions to prevent degradation of TNB .

作用機序

5,5’-ジチオビス(2-ニトロ安息香酸)の作用機序は、遊離スルヒドリル基との反応によって混合ジスルフィドと 2-ニトロ-5-チオ安息香酸が生成されることです。 この反応の標的は、遊離スルヒドリル基の共役塩基であり、反応速度は pH、スルヒドリル基の pKa、立体効果、静電効果などの要因によって異なります .

類似化合物の比較

類似化合物

4-ビニルピリジン: スルヒドリル基の測定にも使用される別の試薬です。

ジチオトレイトール (DTT): タンパク質やペプチドのジスルフィド結合を還元するために一般的に使用されます。

独自性

5,5’-ジチオビス(2-ニトロ安息香酸)は、チオール基に対する高い特異性、発色性、およびよく特徴付けられた化学を持つため、さまざまな試料中のチオール基を定量するための信頼性の高い試薬となっています .

類似化合物との比較

Dithiothreitol (DTT) and Dithioerythritol (DTE)

- Mechanism : DTT and DTE are reducing agents that cleave disulfide bonds via thiol-disulfide exchange. Unlike DTNB, which acts as a thiol-detecting agent, DTT/DTE serve as reductants in disulfide assays .

- Reaction Specificity : DTT and DTE form stable complexes with arsenite to prevent reoxidation during assays, whereas DTNB directly reacts with thiols without requiring auxiliary agents .

pKa Differences :

Compound pKa₁ pKa₂ DTT 8.3 9.5 DTE 9.0 9.9 These pKa values influence their efficiency under varying pH conditions. DTNB, in contrast, operates optimally at pH 7.0–8.0 .

Alternative Thiol-Detecting Agents

- Bis-ANS (4,4′-Dianilino-1,1′-binaphthyl-5,5′-disulfonic acid): Used for studying protein aggregation, bis-ANS lacks thiol-specific reactivity and instead binds hydrophobic regions, limiting its utility in redox assays .

- Chemiluminescence Probes (e.g., Luminol): These offer higher sensitivity (detection limits ~nM) but require specialized equipment and complex protocols compared to DTNB’s colorimetric simplicity .

Chromatographic Methods (HPLC, GC-MS)

- HPLC : Provides high specificity for glutathione quantification but demands expensive instrumentation and technical expertise, unlike DTNB’s enzyme-coupled recycling assay .

- GC-MS : Used for 5-oxoproline detection in metabolic disorders but is incompatible with high-throughput screening, a niche where DTNB excels .

Key Research Findings

Enzymatic Assays

- Glutathione Reductase : DTNB-based assays in plant extracts demonstrated linearity between 0.1–10 µM GSH, with minimal interference from NADPH-dependent enzymes .

- Acetylcholinesterase (AChE) : DTNB’s reaction with thiocholine (a product of AChE activity) showed a 10-fold higher sensitivity than radiometric methods, with a detection limit of 0.1 U/mL .

- Thioredoxin Reductase (TrxR) : DTNB reduction by TrxR yielded a linear response (0–50 nM enzyme), outperforming insulin-based assays in speed and reproducibility .

Protein Sulfhydryl Analysis

- Serine Transhydroxymethylase : DTNB quantified 12 reactive -SH groups in the reduced enzyme, four of which were critical for catalytic activity. Oxidation reduced active thiols to eight, correlating with a 40% loss in activity .

- Corynebacterium glutamicum Diaminopimelate Epimerase (DapF): DTNB detected redox-sensitive cysteine residues, confirming a disulfide switch regulating enzyme function .

Data Tables

Table 1: Comparison of Thiol-Detecting Reagents

Table 2: DTNB-Based Assays vs. Alternative Methods

Advantages and Limitations of DTNB

- Advantages :

- Limitations :

生物活性

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, is a disulfide compound widely employed in biochemistry for the quantification of sulfhydryl groups in proteins. Its biological activity is primarily linked to its ability to react with thiol groups, leading to the formation of a colored product that can be measured spectrophotometrically. This article delves into the biological activity of DTNB, highlighting its applications, mechanisms of action, and relevant research findings.

DTNB is an organic disulfide that results from the oxidative dimerization of 2-nitro-5-thiobenzoic acid. It has a molecular formula of CHNOS and a CAS number of 69-78-3. The compound reacts with free thiol groups (-SH) in proteins, producing 2-nitro-5-thiobenzoate anion (TNB) and a mixed disulfide. The TNB product exhibits strong absorbance at 412 nm, making it suitable for quantifying micromolar concentrations of thiols in biological samples .

Applications in Biological Research

DTNB's primary application is in the quantification of protein sulfhydryl groups, which are critical for maintaining protein structure and function. The following table summarizes key applications of DTNB in biological research:

Case Studies and Research Findings

-

Oxidative Stress and Thiol Reactivity :

A study investigated the oxidation of protein thiols using DTNB as a probe. It was found that various oxidants could significantly alter the reactivity of thiols, indicating potential pathways for oxidative damage in biological systems . -

Cholinesterase Inhibition :

Research demonstrated that DTNB can inhibit acetylcholinesterase activity by competing for binding sites. This interaction highlights DTNB's role not only as a quantitative tool but also as an active participant in biochemical reactions . -

Labeling Techniques :

A method was developed utilizing DTNB for labeling cysteine residues in peptides prior to proteolytic cleavage. This technique enhances detection sensitivity and stability during analysis, showcasing DTNB's versatility in proteomics .

Q & A

Basic Research Questions

Q. What is the principle behind using DTNB for quantifying free thiol groups in proteins?

DTNB reacts stoichiometrically with free thiol groups (-SH) to form a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which absorbs maximally at 412 nm (ε = 14,150 M⁻¹cm⁻¹). The absorbance is proportional to the thiol concentration, enabling spectrophotometric quantification . Methodological Note : Ensure the reaction pH is >7.3 to stabilize the TNB anion and avoid interference from buffer ions (e.g., Tris buffers can react with DTNB). Use a calibration curve with standards like glutathione for accurate quantification .

Q. How should DTNB be stored to maintain stability for long-term experiments?

DTNB is stable as a dry powder at room temperature for short-term storage. For long-term use (>3 months), store desiccated at 2–8°C. Solutions in neutral buffers (pH 7–8) are stable for 1–2 days at 4°C but degrade rapidly in alkaline conditions (pH >9) . Critical Consideration : Avoid freeze-thaw cycles for DTNB solutions, as repeated crystallization may alter reactivity .

Q. What are the key steps in designing a DTNB-based assay for glutathione (GSH) quantification?

Homogenize tissue in 3% metaphosphoric acid to preserve thiols.

Centrifuge and neutralize the supernatant.

Add DTNB, glutathione reductase, and NADPH to initiate enzymatic recycling of GSH.

Measure the rate of absorbance increase at 412 nm over 5 minutes, which correlates with total glutathione (GSH + GSSG) .

Validation Tip : Include a negative control (e.g., N-ethylmaleimide) to block free thiols and confirm specificity .

Advanced Research Questions

Q. How can discrepancies in glutathione reductase (GR) activity measurements using DTNB be resolved?

Discrepancies may arise from:

- Enzyme inhibition : Contaminants like heavy metals or oxidized DTNB can inhibit GR. Pre-treat samples with chelators (e.g., EDTA) .

- Substrate depletion : Ensure NADPH is in excess (≥100 µM) to maintain linear kinetics .

- Interference : Remove competing thiols (e.g., cysteine) via pre-derivatization with iodoacetamide .

Validation : Cross-check results with an alternative method, such as HPLC-based GSH/GSSG separation .

Q. How does DTNB interact with non-cysteine thiols (e.g., selenocysteine) in enzymatic assays?

DTNB reacts with selenocysteine (Sec) in selenocysteine lyase assays, forming H₂Se and TNB. However, Sec reactions are slower than cysteine due to differences in nucleophilicity. Optimize incubation times and use Thunberg tubes to capture volatile H₂Se for quantification . Application Note : This method is critical for studying selenium metabolism but requires strict anaerobic conditions to prevent Sec oxidation .

Q. What strategies mitigate interference from disulfide bonds in DTNB-based thiol assays?

Reduction step : Pre-treat samples with tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfides to free thiols.

Selective quenching : Use maleimide derivatives to block free thiols before reduction, enabling sequential measurement of reduced and total thiol pools .

Pitfall : Excess reductant must be removed (e.g., via dialysis) to avoid DTNB reduction and false signals .

Q. How do buffer systems affect DTNB’s accuracy in thiol quantification?

- Tris buffers : React with DTNB, causing background absorbance. Use phosphate or HEPES buffers instead .

- High ionic strength : May precipitate TNB. Keep salt concentrations ≤150 mM.

- pH variability : Maintain pH 7.1–8.0 to ensure TNB anion stability. Adjust using NaOH/HCl post-DTNB addition .

Q. Can DTNB be adapted for real-time monitoring of thiol-disulfide dynamics in live cells?

Yes, but with limitations:

- Cell permeability : DTNB is membrane-impermeable. Use microinjection or electroporation for intracellular delivery.

- Toxicity : High DTNB concentrations (>1 mM) disrupt redox balance. Optimize doses using viability assays .

Alternative : Cell-permeable probes (e.g., monobromobimane) are preferable for live-cell studies .

特性

IUPAC Name |

5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUMMUBSPKGMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058779 | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 5,5'-Dithiobis(2-nitrobenzoic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-78-3 | |

| Record name | 5,5′-Dithiobis[2-nitrobenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithionitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[6-nitrobenzoic] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-DITHIOBIS(2-NITROBENZOIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BZQ3U62JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。